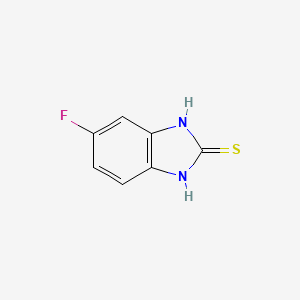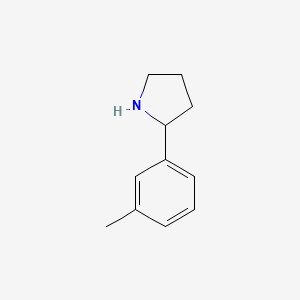
2-(3-Methylphenyl)pyrrolidine
Vue d'ensemble
Description
2-(3-Methylphenyl)pyrrolidine is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The 3-methylphenyl group attached to the pyrrolidine ring indicates a phenyl ring with a methyl group at the third position, which can influence the compound's chemical behavior and physical properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the 1,3-dipolar cycloaddition reaction, as demonstrated in the synthesis of N-methyl-2-(3-hydroxyphenyl)60 fullerene pyrrolidine, where the fullerene C60 reacts with an azomethine ylide prepared from 3-hydroxybenzaldehyde and N-methylglycine . Another method involves a three-component reaction, as seen in the synthesis of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one, which can further react with aliphatic amines to yield pyrrolidine-2,3-dione derivatives . Additionally, a domino reaction catalyzed by elemental iodine has been used to synthesize 1-((phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of 2-(Pyrazol-1-yl)-methyl-3,5-dicarboethoxy-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine has been determined, revealing an orthogonal arrangement of the phenyl ring with respect to the dihydropyridine ring . Similarly, the structure of 2-phenylazo-5-nitro-6-methyl-pyridine has been reported, showing the planar conformation of the pyridine and phenyl rings .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The acylation of pyrrolidine-2,4-diones, for example, leads to the synthesis of 3-acyltetramic acids, with the reaction proceeding efficiently in the presence of Lewis acids . The condensation of 1,3-diones and 2-(aminomethyl)pyridine can yield 3,5-disubstituted-2-(2-pyridyl)pyrroles, with the reaction showing marked regioselectivity depending on the presence of additional aminomethylpyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be influenced by their molecular structure. For example, the presence of substituents on the pyrrolidine ring can affect the compound's solubility, thermal stability, and reactivity. The chelating properties of pyridine derivatives have been studied, showing their ability to coordinate with f-element ions, which can be useful in the development of new materials with specific properties . Additionally, the vibrational and NMR studies, along with chemical quantum calculations, provide insights into the dynamics and stability of these compounds .
Applications De Recherche Scientifique
Crystallography and Molecular Interactions
- Triprolidinium Dichloranilate–Chloranilic Acid–Methanol–Water Compound : A study on a related compound, triprolidinium cation, highlights its crystal structure and molecular interactions. This compound, which includes a pyrrolidine group, demonstrates interactions such as N—H⋯O, O—H⋯O, and C—H⋯O, as well as π–π interactions between benzene rings, showcasing the pyrrolidine group's role in complex molecular structures (Dayananda et al., 2012).
Pharmaceutical Research and Antagonist Activity
- mGlu5 Receptor Antagonist : Research on a compound structurally related to 2-(3-Methylphenyl)pyrrolidine, 2-Methyl-6-(phenylethynyl)pyridine, shows its role as an mGlu5 receptor antagonist. This work is crucial for developing therapeutic agents, particularly for anxiety disorders (Cosford et al., 2003).
Synthesis and Catalysis
- Stereoselective Michael Addition : The use of pyrrolidine-based catalysts, such as (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, is highlighted in catalyzing the asymmetric Michael addition. This showcases the utility of pyrrolidine derivatives in synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
Safety And Hazards
While specific safety and hazard information for “2-(3-Methylphenyl)pyrrolidine” is not available, pyrrolidine compounds can be flammable and may cause burns of eyes, skin, and mucous membranes . They should be handled with care, and appropriate safety measures should be taken during their synthesis and use .
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBSNFHBOVJLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393491 | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenyl)pyrrolidine | |
CAS RN |
72216-05-8 | |
| Record name | 2-(3-Methylphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72216-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methylphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)
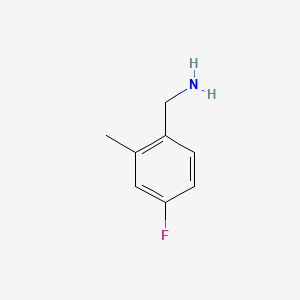
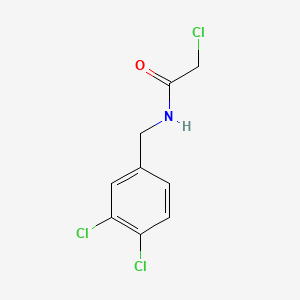
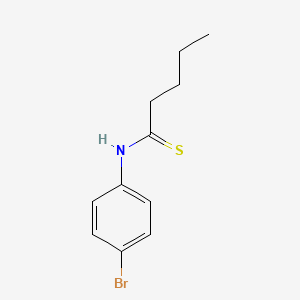

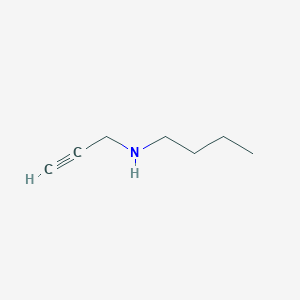
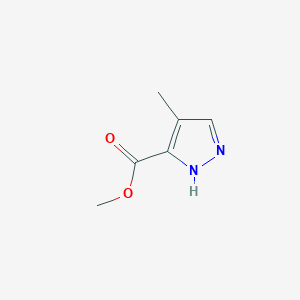
![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)
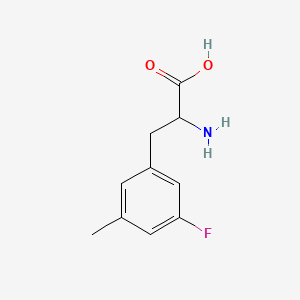
![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)
![3-[(4-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1306779.png)
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)
